molecular formula C13H17N2O3- B14761566 5-Amino-2,3-dimethyl-4-(1-oxobutylamino)benzoate

5-Amino-2,3-dimethyl-4-(1-oxobutylamino)benzoate

Cat. No.: B14761566
M. Wt: 249.29 g/mol
InChI Key: HQSCLAFNKRKBPX-UHFFFAOYSA-M
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Description

5-Amino-2,3-dimethyl-4-(1-oxobutylamino)benzoate is an organic compound with the molecular formula C13H18N2O3. It is a derivative of benzoic acid and is known for its applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its white to off-white solid appearance and its solubility in organic solvents like dimethyl sulfoxide and methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,3-dimethyl-4-(1-oxobutylamino)benzoate typically involves the reaction of 4-butyrylamino-5-amino-2,3-dimethylbenzoic acid with methylation agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the methylation process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,3-dimethyl-4-(1-oxobutylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

Scientific Research Applications

5-Amino-2,3-dimethyl-4-(1-oxobutylamino)benzoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Amino-2,3-dimethyl-4-(1-oxobutylamino)benzoate involves its interaction with specific molecular targets and pathways within cells. The compound exerts its effects by binding to target proteins and modulating their activity, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(butyrylamino)-5-methyl-3-aminobenzoate
  • 3-Amino-4-butyrylamino-5-methylbenzoic acid methyl ester
  • Telmisartan Impurity 18

Uniqueness

5-Amino-2,3-dimethyl-4-(1-oxobutylamino)benzoate is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .

Properties

Molecular Formula

C13H17N2O3-

Molecular Weight

249.29 g/mol

IUPAC Name

5-amino-4-(butanoylamino)-2,3-dimethylbenzoate

InChI

InChI=1S/C13H18N2O3/c1-4-5-11(16)15-12-8(3)7(2)9(13(17)18)6-10(12)14/h6H,4-5,14H2,1-3H3,(H,15,16)(H,17,18)/p-1

InChI Key

HQSCLAFNKRKBPX-UHFFFAOYSA-M

Canonical SMILES

CCCC(=O)NC1=C(C=C(C(=C1C)C)C(=O)[O-])N

Origin of Product

United States

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